molecular formula C16H20N2O2S B4448596 N-{2-[methyl(phenyl)amino]ethyl}-1-phenylmethanesulfonamide

N-{2-[methyl(phenyl)amino]ethyl}-1-phenylmethanesulfonamide

Cat. No.: B4448596
M. Wt: 304.4 g/mol
InChI Key: FETCXIRAPYYEKO-UHFFFAOYSA-N
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Description

N-{2-[methyl(phenyl)amino]ethyl}-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[methyl(phenyl)amino]ethyl}-1-phenylmethanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method involves the reaction of phenylmethanesulfonyl chloride with N-methyl-N-phenylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[methyl(phenyl)amino]ethyl}-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{2-[methyl(phenyl)amino]ethyl}-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[methyl(phenyl)amino]ethyl}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antibacterial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylmethanesulfonamide: Lacks the ethyl and methyl groups, making it less versatile.

    N-methyl-N-phenylmethanesulfonamide: Similar structure but without the ethyl group.

    N-ethyl-N-phenylmethanesulfonamide: Similar structure but without the methyl group.

Uniqueness

N-{2-[methyl(phenyl)amino]ethyl}-1-phenylmethanesulfonamide is unique due to the presence of both methyl and ethyl groups attached to the nitrogen atom. This structural feature enhances its reactivity and allows for a broader range of chemical modifications and applications.

Properties

IUPAC Name

N-[2-(N-methylanilino)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(16-10-6-3-7-11-16)13-12-17-21(19,20)14-15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETCXIRAPYYEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNS(=O)(=O)CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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